molecular formula C16H16N2OS B5504638 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5504638
M. Wt: 284.4 g/mol
InChI Key: FYJMMXRBGYNPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methoxyphenyl group and a methylsulfanyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methoxybenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxyphenyl and methylsulfanyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-19-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)17-16(18)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMMXRBGYNPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.